molecular formula C21H16N2O4 B7747838 propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

Cat. No.: B7747838
M. Wt: 360.4 g/mol
InChI Key: NDPMMNPOZCOZKV-UHFFFAOYSA-N
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Description

Propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamides are synthesized by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the cyano group.

Scientific Research Applications

Propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its unique properties may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with specific molecular targets. The cyano group and the indene moiety can interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate include other cyanoacetylated amines and indene derivatives. Examples include:

  • Methyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
  • Ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

Uniqueness

What sets this compound apart is its specific ester group (propyl), which can influence its reactivity and interactions compared to its methyl or ethyl counterparts. This uniqueness can be leveraged in designing experiments and applications where the propyl group offers distinct advantages.

Properties

IUPAC Name

propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-2-10-27-21(26)13-6-5-7-14(11-13)23-17(12-22)18-19(24)15-8-3-4-9-16(15)20(18)25/h3-9,11,23H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPMMNPOZCOZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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